Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate
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Overview
Description
Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate is a chemical compound with the molecular formula C12H8Cl2NNaO4S. It is known for its unique structure, which includes both amino and chlorophenoxy groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate typically involves the reaction of 2-amino-4-chlorophenol with chlorobenzenesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction conditions often include heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically purified through crystallization or filtration to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenolic compounds.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenolic compounds, and various substituted benzenesulfonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The amino and chlorophenoxy groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-2-chlorophenoxy)-5-chlorobenzenesulfonic acid, sodium salt
- 2-(2-amino-4-chlorophenoxy)-3,5-dichlorobenzenesulfonic acid, sodium salt
- 2-amino-6-chloro-3-(2,4-dichlorophenoxy)-benzenesulfonic acid, sodium salt
Uniqueness
Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
sodium;2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4S.Na/c13-7-1-3-10(9(15)5-7)19-11-4-2-8(14)6-12(11)20(16,17)18;/h1-6H,15H2,(H,16,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONKDBGAJAYCGT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)OC2=C(C=C(C=C2)Cl)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2NNaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670015 |
Source
|
Record name | Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136213-81-5 |
Source
|
Record name | Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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